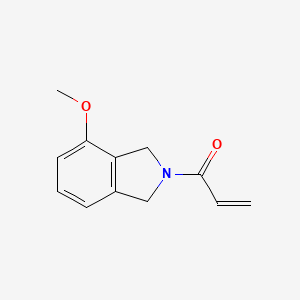

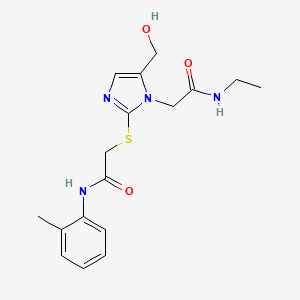

![molecular formula C13H16N2 B2431232 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326231-56-3](/img/structure/B2431232.png)

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure and a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .科学的研究の応用

Synthesis and Chemical Reactivity

The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. One approach involves intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a process that highlights the compound's potential for creating bicyclic structures with antimicrobial and hypotensive activities (Gregory, Bullock, & Chen, 1985). Additionally, stereoselective synthesis methods have been developed for its active metabolites, showcasing the compound's role in the creation of potent PI3 kinase inhibitors (Chen et al., 2010). These methods provide pathways for producing enantiomerically pure derivatives used in asymmetric syntheses (Martens & Lübben, 1991).

Applications in Drug Discovery

The compound's framework is pivotal in the discovery and development of drugs targeting the central nervous system. It has been utilized in the synthesis of agonists for the alpha7 nicotinic acetylcholine receptor, aimed at treating cognitive deficits in schizophrenia, highlighting its therapeutic potential (Wishka et al., 2006). The selective modulation of this receptor suggests a promising avenue for addressing cognitive impairments associated with various neurological disorders.

Chemical Transformations and Derivatives

Research has also focused on the compound's chemical transformations, leading to the creation of novel derivatives with potential biological activities. For instance, unique cascade ring-opening/cyclization reactions have been employed to synthesize new classes of multicyclic semi-alkaloids, demonstrating good antimicrobial activity (Parhizkar et al., 2017). Such synthetic strategies open new pathways for the development of compounds with therapeutic applications.

Structural and Conformational Studies

The conformational aspects of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, closely related to the subject compound, have been explored to understand their preferred conformations and potential reactivity patterns (Arias et al., 1986). These studies provide insight into the structural preferences that might influence the compound's reactivity and interaction with biological targets.

特性

IUPAC Name |

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRJGZITWYYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)

![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)

![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2431156.png)

![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)

![1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B2431162.png)

![2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine](/img/structure/B2431165.png)